3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid
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Overview
Description
3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid typically involves the reaction of 3,5-dimethoxyphenyl tellurium trichloride with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organotellurium chemistry and standard organic synthesis techniques would apply.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The tellurium atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Compounds with tellurium replaced by other functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals due to its unique chemical properties.
Industry: Limited industrial applications, primarily in specialized chemical synthesis and research.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid is not well-documented. it is believed that the tellurium atom plays a crucial role in its reactivity and potential biological activity. The compound may interact with biological molecules through the formation of tellurium bonds, affecting various molecular targets and pathways.
Properties
CAS No. |
84144-26-3 |
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Molecular Formula |
C17H16O4Te |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)tellanyl-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C17H16O4Te/c1-20-13-8-14(21-2)10-15(9-13)22-16(11-17(18)19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19) |
InChI Key |
HLRUHEQHKBJQLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)[Te]C(=CC(=O)O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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